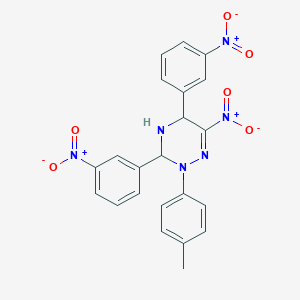![molecular formula C28H22I2N2O4 B15020940 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol)](/img/structure/B15020940.png)
2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL typically involves a multi-step process. One common method starts with the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. This reaction is carried out at room temperature, resulting in the formation of an orange precipitate, which is then filtered and washed to obtain the pure imine product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: The compound’s chemical properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL include other aromatic compounds with similar structural features, such as:
- 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-METHOXYPHENOL
- 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-CHLOROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL
Uniqueness
The uniqueness of 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL lies in its specific arrangement of functional groups and the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C28H22I2N2O4 |
|---|---|
Molekulargewicht |
704.3 g/mol |
IUPAC-Name |
2-[[4-[4-[(2-hydroxy-3-iodophenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C28H22I2N2O4/c1-35-25-13-17(9-11-23(25)31-15-19-5-3-7-21(29)27(19)33)18-10-12-24(26(14-18)36-2)32-16-20-6-4-8-22(30)28(20)34/h3-16,33-34H,1-2H3 |
InChI-Schlüssel |
LHGANPHXBXFKKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC=C3)I)O)OC)N=CC4=C(C(=CC=C4)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15020857.png)
![methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate](/img/structure/B15020858.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15020867.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B15020870.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B15020885.png)
![N-(4-acetylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B15020886.png)

![{[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid](/img/structure/B15020900.png)
![1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol](/img/structure/B15020903.png)
![N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15020927.png)
![2-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15020933.png)
![6-methyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B15020946.png)

![5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one](/img/structure/B15020954.png)
